Methyl 4-iodo-3-isopropylbenzoate
Description
Methyl 4-iodo-3-isopropylbenzoate is an aromatic ester featuring a benzoate backbone substituted with an iodine atom at the 4-position and an isopropyl group at the 3-position. The iodine substituent confers unique reactivity and spectroscopic properties, while the isopropyl group introduces steric effects and influences molecular conformation. This compound is structurally analogous to esters used in pharmaceutical intermediates, agrochemicals, and polymer synthesis, where substituent positioning and electronic effects dictate functionality .
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
methyl 4-iodo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H13IO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3 |
InChI Key |
GOHYKHKOCGYTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3-isopropylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-isopropylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position.
Another method involves the esterification of 4-iodo-3-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products
Substitution: Formation of 4-azido-3-isopropylbenzoate.
Oxidation: Conversion to 4-iodo-3-isopropylbenzoic acid.
Reduction: Production of 4-iodo-3-isopropylbenzyl alcohol.
Scientific Research Applications
Methyl 4-iodo-3-isopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential as a radiolabeled compound in diagnostic imaging and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-isopropylbenzoate involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Methyl 4-Iodo-3-Isopropylbenzoate and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₃IO₂ | 304.13* | Ester, aromatic ring | Iodo (C4), isopropyl (C3) |
| Ethyl 4-iodo-3-isopropylbenzoate | C₁₂H₁₅IO₂ | 318.15 | Ester, aromatic ring | Iodo (C4), isopropyl (C3), ethyl |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpenoid ester, bicyclic structure | Methyl ester, conjugated dienes |
| Methyl shikimate | C₇H₁₀O₅ | 174.15 | Cyclohexene carboxylic acid ester | Hydroxyl groups, conjugated double bonds |
*Calculated based on molecular formula.
Key Observations :
- Steric and Electronic Effects : The isopropyl group in this compound introduces steric hindrance, reducing rotational freedom compared to unsubstituted benzoates. The iodine atom, being electron-withdrawing, polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the para position .
- Ethyl vs. Methyl Esters: Ethyl 4-iodo-3-isopropylbenzoate () has a higher molecular weight (318.15 vs.
Spectroscopic Properties
Table 2: Spectroscopic Signatures of Selected Compounds



*Predicted based on analogous structures.
Key Observations :
- Iodo Substituent Effects : The iodine atom in this compound causes significant deshielding in ¹³C NMR (~95 ppm for C-I) and distinct IR absorption (~500 cm⁻¹ for C-I stretching) .
- Ester Carbonyl : The ester C=O group in all compounds shows strong IR absorption near 1700–1730 cm⁻¹, consistent with literature .
Table 3: Reactivity Comparison
Key Observations :
- Cross-Coupling Utility: The iodo substituent in this compound enables participation in Suzuki-Miyaura or Ullmann couplings, unlike non-halogenated analogs like methyl shikimate .
- Hydrolysis Sensitivity : The methyl ester hydrolyzes faster under basic conditions than ethyl analogs due to reduced steric protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
